molecular formula C11H19N3S B8288781 2-[(6-Dimethylaminomethyl-2-pyridyl)methylthio]ethylamine

2-[(6-Dimethylaminomethyl-2-pyridyl)methylthio]ethylamine

Cat. No. B8288781
M. Wt: 225.36 g/mol
InChI Key: UUAJSQSNRAMSDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-Dimethylaminomethyl-2-pyridyl)methylthio]ethylamine is a useful research compound. Its molecular formula is C11H19N3S and its molecular weight is 225.36 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H19N3S

Molecular Weight

225.36 g/mol

IUPAC Name

2-[[6-[(dimethylamino)methyl]pyridin-2-yl]methylsulfanyl]ethanamine

InChI

InChI=1S/C11H19N3S/c1-14(2)8-10-4-3-5-11(13-10)9-15-7-6-12/h3-5H,6-9,12H2,1-2H3

InChI Key

UUAJSQSNRAMSDP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC(=CC=C1)CSCCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Cysteamine hydrochloride (3.58 g; 31.5 mmoles) and 6-dimethylaminomethyl-2-hydroxymethylpyridine (5.0 g; 30.1 mmole) [prepared in Step B] were dissolved in 50 ml of 48% hydrobromic acid and the solution heated at reflux temperature for 12 hours and then allowed to stand at ambient temperature for 8 hours. The reaction mixture was evaporated under reduced pressure to half volume, made basic with 40% aqueous NaOH and extracted with several portions of methylene chloride. The combined organic phase was washed with a small amount of water and saturated brine solution then dried and evaporated under reduced pressure to yield 3.14 g of the title compound.
Quantity
3.58 g
Type
reactant
Reaction Step One
Name
6-dimethylaminomethyl-2-hydroxymethylpyridine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

6-Dimethylaminomethyl-2-[(2-phthalimidoethyl) thiomethyl]pyridine (24.3 g, 0.068 mol) is dissolved in methanol (150 ml) and hydrazine hydrate (4.8 g, 0.087 mol) is added. The solution is refluxed for 11/2 hours and is concentrated in vacuo. The solid residue is dissolved in water (250 ml) 12N HCl (35 ml) is added and the mixture is cooled and filtered. The filtrate is washed with chloroform and concentrated in vacuo. The residue is basified with excess sodium bicarbonate and concentrated to dryness in vacuo. The solid residue is extracted with chloroform/methanol (50/50) (200 ml) and the extract is dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. This gives 10.3 g of 2-[(2-aminoethyl)thiomethyl]-6-dimethylaminomethyl pyridine as a light amber oil.
Name
6-Dimethylaminomethyl-2-[(2-phthalimidoethyl) thiomethyl]pyridine
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two

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